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4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid

Catalog No.
S6616396
CAS No.
76884-55-4
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3...

CAS Number

76884-55-4

Product Name

4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid

IUPAC Name

4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-9-6-2-1-3-10(6)7/h4H,1-3H2,(H,12,13)

InChI Key

LNRTVAGIGIAARK-UHFFFAOYSA-N

SMILES

C1CC2=NC=C(C(=O)N2C1)C(=O)O

Canonical SMILES

C1CC2=NC=C(C(=O)N2C1)C(=O)O

4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound characterized by a unique fused ring structure that combines elements of pyrrole and pyrimidine. This compound belongs to the broader class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms in their structure. The specific arrangement of atoms in this compound imparts distinct chemical properties and potential biological activities. Its molecular formula is C8H8N2O3C_8H_8N_2O_3 and it has a molecular weight of approximately 180.16 g/mol .

There is no current information available on the mechanism of action of THPY-3-COOH. Without knowledge of its biological activity or interactions with other molecules, it is impossible to speculate on its potential mechanisms.

Due to the lack of specific research on THPY-3-COOH, information on its safety and hazards is not available. It is advisable to handle any unknown compound with caution, assuming potential toxicity and flammability until proper testing is conducted [].

Potential biological activity:

  • Studies suggest 4-oxo-THP may have various biological effects, though the exact mechanisms are under investigation. (Source: )

Drug discovery:

  • Due to its potential biological activity, 4-oxo-THP is being explored as a starting point for the development of new drugs. This involves modifying the molecule to improve its properties and target specific biological processes. (Source: )

Chemical synthesis:

  • Research is ongoing to develop efficient and scalable methods for synthesizing 4-oxo-THP. This is crucial for further biological studies and potential drug development. (Source: )

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction processes can be facilitated by sodium borohydride or lithium aluminum hydride.
  • Substitution: It can undergo nucleophilic substitution reactions where nucleophiles replace certain functional groups within the molecule .

Research indicates that 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid exhibits potential biological activities. It has been investigated for its role as an enzyme inhibitor and its ability to modulate various biological pathways. Notably, it may inhibit cyclooxygenase enzymes, which are crucial for the synthesis of inflammatory mediators like prostaglandins. This suggests possible applications in anti-inflammatory therapies, as well as potential anticancer and antiviral properties .

The synthesis of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid can be achieved through multiple synthetic routes:

  • Condensation Reaction: A common method involves the condensation of pyrrole with acyl (bromo)acetylenes to produce 2-(acylethynyl)pyrroles.
  • Cyclization: The intermediate undergoes further reaction with propargylamine followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the final product.
  • Optimization for Industrial Production: Industrial methods may utilize advanced catalytic systems and solvent-free conditions to enhance yield and purity .

The compound has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: It is explored for its potential as an enzyme inhibitor or modulator in various biological processes.
  • Medicine: Investigated for therapeutic properties including anticancer and anti-inflammatory effects.
  • Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Studies on the interactions of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid with biological targets have shown that it may effectively inhibit specific enzymes involved in inflammatory pathways. Its unique structure allows it to interact selectively with molecular targets, potentially leading to significant pharmacological effects. Further research is ongoing to elucidate its full mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid:

Compound NameStructural Features
PyrimidineBasic structure with nitrogen at positions 1 and 3
PyridazineContains nitrogen atoms at positions 1 and 2
PyrazineContains nitrogen atoms at positions 1 and 4

Uniqueness

The uniqueness of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid lies in its fused ring structure that combines features of both pyrrole and pyrimidine. This structural complexity contributes to its distinct chemical reactivity and biological activity compared to simpler compounds like pyrimidine or pyridazine. Its ability to interact with specific molecular targets enhances its potential as a therapeutic agent not commonly observed in other similar compounds .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

180.05349212 g/mol

Monoisotopic Mass

180.05349212 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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